4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE
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Overview
Description
4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE typically involves multiple steps. One common method includes the formylation of dihydroapiol derivatives. For instance, a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole in a formylation mixture and dry dichloromethane is added dropwise to a solution of tin(IV) chloride in dry dichloromethane at low temperatures. The reaction mixture is then kept at 0°C for an hour before being poured into water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4,7-Dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential antitumor properties and other therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups replacing the hydroxy groups.
4,5,7-Trimethoxy-6-prop-2-enyl-1,3-benzodioxole: Another benzodioxole derivative with different substituents.
Uniqueness
4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
4,7-dimethoxy-6-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-24-13-6-4-12(5-7-13)17-9-14(29-22-17)8-15-16(10-23)19(26-3)21-20(18(15)25-2)27-11-28-21/h4-7,10,14H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGUUUALGDXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CC3=C(C(=C4C(=C3OC)OCO4)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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